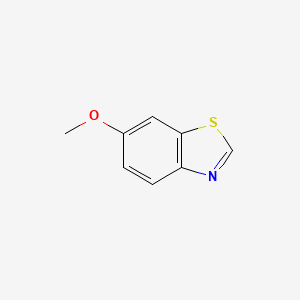

6-Methoxybenzothiazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-10-6-2-3-7-8(4-6)11-5-9-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOIGFLSEXUWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325459 | |

| Record name | 6-Methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2942-13-4 | |

| Record name | 6-Methoxybenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxybenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2942-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Perspective on Benzothiazole Derivatives in Medicinal Chemistry

The story of benzothiazole (B30560) derivatives in medicine began in the late 19th century, following the initial synthesis of the parent compound, benzothiazole, by German chemist Heinrich Debus in 1889. wjahr.com Initially, these compounds were primarily of interest as synthetic intermediates in organic chemistry. wjahr.com It wasn't until the 1950s that their therapeutic potential began to be systematically explored, with a series of 2-aminobenzothiazoles being studied for their properties as central muscle relaxants. scispace.com

A significant resurgence of interest in this chemical family occurred with the discovery of the pharmacological profile of Riluzole (6‐trifluoromethoxy‐2‐benzothiazolamine). scispace.comtandfonline.com Riluzole was found to interfere with glutamate (B1630785) neurotransmission and was developed as a treatment for amyotrophic lateral sclerosis (ALS). tandfonline.com This discovery catalyzed extensive research into benzothiazole derivatives, revealing a broad spectrum of biological activities and cementing their role as a "privileged scaffold" in medicinal chemistry. wjahr.comscispace.comtandfonline.com

Significance of the Benzothiazole Nucleus in Bioactive Molecules

The benzothiazole (B30560) nucleus, a bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a foundational structure in numerous biologically active compounds. tandfonline.comnih.gov This scaffold is present in various marine and terrestrial natural products and serves as the core of many synthetic drugs. scispace.comnih.gov The versatility of the benzothiazole ring allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. wjahr.comekb.eg

Derivatives of benzothiazole have been shown to exhibit a remarkable spectrum of activities, including:

Antimicrobial wjahr.comnih.gov

Anticancer tandfonline.comderpharmachemica.com

Anti-inflammatory tandfonline.comiosrjournals.org

Anticonvulsant tandfonline.comekb.eg

Antitubercular nih.govderpharmachemica.com

Antiviral nih.govderpharmachemica.com

Anthelmintic tandfonline.com

Analgesic nih.gov

The molecular structures of several potent drugs, such as the previously mentioned Riluzole, the diagnostic agent Thioflavin T (used in Alzheimer's disease research), Pramipexole, and Frentizole, are based on the benzothiazole skeleton. nih.gov The ability to easily modify the structure, particularly at the 2-position, allows chemists to fine-tune the biological activity, making it a crucial pharmacophore in drug discovery. tandfonline.comderpharmachemica.com

Overview of 6 Methoxybenzothiazole S Role in Modern Chemical Synthesis

6-Methoxybenzothiazole serves as a key building block in modern organic synthesis for the creation of more complex and biologically active molecules. Its synthesis often begins with p-anisidine (B42471), which reacts with ammonium (B1175870) thiocyanate (B1210189), followed by an oxidative ring closure to form 2-amino-6-methoxybenzothiazole (B104352). ekb.egekb.eg

This primary amine derivative is a versatile intermediate for a variety of chemical transformations:

Schiff Base Formation: It readily undergoes condensation reactions with different aldehydes to produce Schiff bases, which are themselves a class of compounds with significant biological applications. ekb.egresearchgate.netaip.org

Hydrazone Synthesis: Reaction with hydrazine (B178648) hydrate (B1144303) can convert the 2-amino group into a 2-hydrazino group, which can then be reacted with aldehydes or ketones to form hydrazones. iosrjournals.orgekb.egekb.eg

Acylation and Alkylation: The amino group can be acylated, for instance with 3-chloropropionyl chloride, to introduce new side chains. yok.gov.tr This is a common strategy to build more elaborate structures, such as piperazine (B1678402) derivatives. yok.gov.tr

Carbamate Formation: The synthesis of substituted this compound-2-carbamates has been explored, particularly for developing new anthelmintic agents. nih.gov

These synthetic pathways demonstrate the utility of this compound as a scaffold for generating diverse libraries of compounds for biological screening.

Emerging Research Frontiers for 6 Methoxybenzothiazole and Its Derivatives

Classical Synthetic Approaches for this compound Derivatives

The foundational methods for constructing the this compound core have been well-established for decades. These classical routes often rely on cyclization and condensation reactions from readily available starting materials.

Condensation reactions are a cornerstone for the synthesis of benzothiazole (B30560) derivatives. These reactions typically involve the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) ring. For instance, 2-amino-6-methoxybenzothiazole derivatives can be synthesized through simple condensation reactions. slideshare.net One such pathway involves the condensation of 6-methoxybenzothiazol-2-amine with ethyl chloroacetate (B1199739) to produce an intermediate ester, ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate. iosrjournals.org This intermediate can be further reacted, for example with hydrazine hydrate, to yield hydrazino derivatives. slideshare.netiosrjournals.org This multi-step approach allows for the introduction of various functional groups. Another example is the reaction of 2-aminobenzenethiol with methoxyacetaldehyde (B81698) under acidic conditions to form the benzothiazole core.

Further derivatization is also common, such as reacting 2-amino-6-methoxybenzothiazole with different aldehydes to create hydrazones, or with ethyl acetoacetate (B1235776) to form pyrazole-substituted 6-methoxybenzothiazoles. ekb.eg

Table 1: Condensation Reactions for this compound Derivatives

| Starting Material 1 | Starting Material 2 | Product | Reference(s) |

| 6-Methoxybenzothiazol-2-amine | Ethyl chloroacetate | Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate | iosrjournals.org |

| 2-Amino-6-methoxybenzothiazole | Hydrazine hydrate | 6-methoxy-2-hydrazinobenzothiazole | ekb.eg |

| 6-methoxy-2-hydrazinobenzothiazole | Ethyl acetoacetate | Pyrazole-6-methoxybenzothiazole | ekb.eg |

| 6-methoxy-2-hydrazinobenzothiazole | 4-substituted aromatic aldehydes | Hydrazones | ekb.eg |

p-Anisidine (B42471) is a crucial and widely used precursor for the synthesis of 2-amino-6-methoxybenzothiazole. chemicalbook.com A common and effective method is the cyclization of p-anisidine with potassium thiocyanate (B1210189) (KSCN) or ammonium (B1175870) thiocyanate and subsequent treatment with bromine in a solvent like acetic acid or in an alkaline medium. ekb.eg This reaction proceeds through the formation of an intermediate thiourea (B124793), which then undergoes oxidative ring closure to yield the final 2-amino-6-methoxybenzothiazole product with high efficiency. ekb.eg One reported procedure using this method achieves a yield of 83% after recrystallization. This approach is foundational for creating the key intermediate used in many further synthetic elaborations, including the synthesis of firefly luciferin (B1168401). chemicalbook.com

Table 2: Synthesis of 2-Amino-6-methoxybenzothiazole from p-Anisidine

| Precursor | Reagents | Solvent | Yield | Reference(s) |

| p-Anisidine | 1. Ammonium Thiocyanate 2. Bromine | Alkaline medium | Not specified | ekb.eg |

| p-Anisidine | 1. Potassium Thiocyanate 2. Bromine | Acetic Acid | 83% |

An alternative pathway to this compound derivatives starts from 1,4-benzoquinone (B44022). researchgate.netarkat-usa.orgresearchgate.net This method leads to the formation of 6-hydroxy and 6-methoxybenzothiazoles via an ethyl 6-hydroxybenzothiazole-2-carboxylate intermediate. researchgate.netarkat-usa.org The synthesis begins with the reaction of 1,4-benzoquinone with L-cysteine ethyl ester hydrochloride in methanol (B129727), which produces ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride in high yield (95%). arkat-usa.org

This intermediate is then oxidized. arkat-usa.org Oxidation with potassium ferricyanide (B76249) (K₃Fe(CN)₆) in an aqueous alcohol solution leads to the formation of ethyl 6-hydroxybenzothiazole-2-carboxylate. researchgate.netarkat-usa.org This carboxylate can then be subjected to further reactions, such as methylation of the hydroxyl group, to yield the corresponding 6-methoxy derivative. researchgate.net This route is notable as it builds the substituted benzene ring and the thiazole ring in a convergent manner. researchgate.net

Table 3: Synthesis of 6-Hydroxy/Methoxybenzothiazole Derivatives from 1,4-Benzoquinone

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference(s) |

| 1 | 1,4-Benzoquinone, L-cysteine ethyl ester hydrochloride | Methanol, room temp. | Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride | 95% | arkat-usa.org |

| 2 | Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride | K₃Fe(CN)₆, NaOH, aq. MeOH or EtOH | Ethyl 6-hydroxybenzothiazole-2-carboxylate | 58% | arkat-usa.org |

| 3 | Ethyl 6-hydroxybenzothiazole-2-carboxylate | MeI, K₂CO₃, DMF | Ethyl this compound-2-carboxylate | 92% | researchgate.net |

The synthesis of 2-amino-6-methylbenzothiazole (B160888) from p-toluidine (B81030) provides a direct analogy for the preparation of 2-amino-6-methoxybenzothiazole from p-anisidine. The established method for the methyl derivative involves treating p-toluidine with sodium thiocyanate and sulfuric acid in chlorobenzene (B131634) to form the corresponding thiourea in situ. orgsyn.org Subsequent cyclization is achieved by adding sulfuryl chloride, which leads to the formation of 2-amino-6-methylbenzothiazole. orgsyn.org

This reaction is a general method for preparing 2-aminobenzothiazoles. orgsyn.org By substituting p-toluidine with its methoxy analog, p-anisidine, the same reaction sequence can be applied to produce 2-amino-6-methoxybenzothiazole. Indeed, as detailed in section 2.1.2, the reaction of p-anisidine with a thiocyanate salt followed by an oxidizing agent like bromine is a standard procedure for synthesizing 2-amino-6-methoxybenzothiazole. ekb.eg This highlights the robustness of the reaction across similarly substituted anilines.

Modern and Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have introduced more efficient and environmentally benign methods for preparing this compound derivatives. These strategies often employ catalytic systems to achieve transformations that are difficult or low-yielding via classical routes.

The synthesis of 2-cyano-6-methoxybenzothiazole, a key intermediate for firefly luciferin, has traditionally relied on methods like the Sandmeyer or Rosenmund-von Braun reactions, which use toxic cyanide reagents and have low atom economy. chemicalbook.com A modern, more sustainable approach involves a copper-catalyzed cyanation reaction. chemicalbook.comresearcher.lifedntb.gov.ua

This advanced strategy utilizes 2-iodo-6-methoxybenzothiazole as the starting material, which is itself synthesized from 2-amino-6-methoxybenzothiazole via a diazotization-iodination sequence. chemicalbook.com The core of the method is the cyanation of the iodo-intermediate. A novel system uses potassium ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic source of cyanide. chemicalbook.comresearcher.life The reaction is catalyzed by copper(I) iodide (CuI) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) as a ligand. chemicalbook.comresearcher.life The reaction is performed in acetonitrile (B52724) at high temperatures (160°C), often with a phase-transfer catalyst, and can achieve a high yield of 90% for 2-cyano-6-methoxybenzothiazole. chemicalbook.com This method is scalable and offers a safer, more efficient route to this important derivative. researcher.life

Table 4: Copper-Catalyzed Synthesis of 2-Cyano-6-methoxybenzothiazole

| Starting Material | Cyanide Source | Catalyst System | Conditions | Product | Yield | Reference(s) |

| 2-Iodo-6-methoxybenzothiazole | K₄[Fe(CN)₆] | CuI / TMEDA | Acetonitrile, 160°C, Phase-transfer catalyst | 2-Cyano-6-methoxybenzothiazole | 90% | chemicalbook.comresearcher.life |

Elemental Sulfur-Mediated Redox Reactions

The use of elemental sulfur as a traceless oxidizing agent provides a simple and efficient method for the synthesis of benzothiazoles. organic-chemistry.org This approach avoids the need for metal catalysts and harsh oxidants. In a typical reaction, an appropriate aniline (B41778) derivative, such as p-anisidine, can be reacted with a suitable partner in the presence of elemental sulfur to yield the benzothiazole ring system. organic-chemistry.org For instance, the reaction of o-chloronitroarenes with arylacetic acids in the presence of elemental sulfur and N-methylmorpholine under metal- and solvent-free conditions can produce 2-substituted benzothiazoles. organic-chemistry.org Similarly, a copper-catalyzed reaction of o-iodoanilines, arylacetic acids, and elemental sulfur also yields 2-substituted benzothiazoles. organic-chemistry.org Another approach involves the reaction of nitroarenes, alcohols, and sulfur powder to form 2-substituted benzothiazoles. organic-chemistry.org This method is advantageous due to its operational simplicity and the ready availability and low cost of elemental sulfur. organic-chemistry.org The reaction of 2-hydroxyanilines and 2-mercaptoanilines with cinnamic acids mediated by sulfur can also be used to synthesize 2-benzylbenzoxazoles and 2-benzylbenzothiazoles under metal- and solvent-free conditions. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including this compound derivatives. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. scholarsresearchlibrary.comresearchgate.net

For example, the synthesis of Schiff bases from 6-methoxy-1,3-benzothiazol-2-amine and substituted aldehydes can be efficiently carried out under microwave irradiation. scholarsresearchlibrary.comresearchgate.netscholarsresearchlibrary.com This method often results in higher yields and requires less time for completion compared to traditional refluxing techniques. scholarsresearchlibrary.com The use of a catalytic amount of glacial acetic acid in a solvent like methanol can further enhance the efficiency of the reaction. scholarsresearchlibrary.comresearchgate.net Microwave-assisted synthesis has also been employed for the one-pot synthesis of novel α-aminophosphonates containing the this compound moiety. koreascience.kr This approach is considered a green chemistry method as it often reduces solvent usage and energy consumption. ijacskros.com

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like functionalized 6-methoxybenzothiazoles from simple starting materials in a single synthetic operation. degloorcollege.in This strategy is highly valued for its ability to reduce the number of purification steps, save time, and minimize waste. degloorcollege.in

An example of an MCR is the Biginelli reaction, which can be adapted for the synthesis of pyrimido[2,1-b] scholarsresearchlibrary.comijacskros.combenzothiazole derivatives. researchgate.net In this type of reaction, 2-amino-6-methoxybenzothiazole can be reacted with an aldehyde and a β-ketoester or a similar active methylene (B1212753) compound in the presence of a catalyst to afford the fused heterocyclic system. researchgate.net The use of eco-friendly and reusable catalysts, such as chitosan, has been explored to enhance the sustainability of these reactions. researchgate.net Another MCR involves the reaction of 2-amino-6-methoxybenzothiazole with bis(methylthio)methylene malononitrile (B47326) in the presence of a base to form 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b] scholarsresearchlibrary.comijacskros.combenzothiazole. researchgate.net

Utilization of Ionic Liquids and Gels in Synthesis

Ionic liquids (ILs) have gained attention as green and recyclable reaction media and catalysts in organic synthesis. thieme-connect.de Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to volatile organic solvents. thieme-connect.deissp.ac.ru

In the context of this compound synthesis, ionic liquids can be used to facilitate cyclization reactions. For instance, the synthesis of 2-aminobenzothiazoles can be enhanced by using ionic liquids as catalysts. Pyrrolidinium acetate (B1210297) is one such ionic liquid that has been shown to be an effective and recyclable catalyst for the condensation reaction of o-aminothiophenols with aromatic aldehydes to produce benzothiazole derivatives under solvent-free conditions. thieme-connect.de The use of ionic liquids can lead to high yields and simplified work-up procedures. thieme-connect.de

Synthesis of Functionalized this compound Derivatives

Formation of Schiff Bases from this compound

Schiff bases, or imines, derived from 2-amino-6-methoxybenzothiazole are versatile intermediates for the synthesis of a wide range of heterocyclic compounds and have been investigated for their biological activities. scholarsresearchlibrary.comresearchgate.net These compounds are typically prepared through the condensation reaction of 2-amino-6-methoxybenzothiazole with various aldehydes or ketones. ijacskros.comresearchcommons.org

The reaction is often carried out by refluxing the reactants in an alcohol, such as ethanol (B145695) or methanol, sometimes with the addition of a catalytic amount of acid like glacial acetic acid. scholarsresearchlibrary.commdpi.com Microwave irradiation has also been successfully employed to promote the synthesis of these Schiff bases, often resulting in shorter reaction times and improved yields. scholarsresearchlibrary.comresearchgate.netscholarsresearchlibrary.com A variety of substituted aromatic and heteroaromatic aldehydes have been used to generate a library of Schiff bases with diverse substitution patterns. scholarsresearchlibrary.comresearchcommons.orgaip.orgnih.gov These Schiff bases can then serve as precursors for the synthesis of other heterocyclic systems, such as oxazepines, diazepines, and tetrazoles. researchcommons.org

The following table summarizes the synthesis of various Schiff bases derived from 2-amino-6-methoxybenzothiazole:

Interactive Data Table: Synthesis of Schiff Bases from 2-amino-6-methoxybenzothiazole| Aldehyde/Ketone | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted aromatic aldehydes | Microwave irradiation (400W, 8-10 min), Methanol, Glacial acetic acid | Corresponding imines (Schiff bases) | High | scholarsresearchlibrary.com, researchgate.net |

| p-Aminoacetophenone | Not specified | N-(1-(4-aminophenyl)ethylidene)-6-methoxybenzo[d]thiazol-2-amine | 75 | aip.org |

| 2-Hydroxybenzaldehyde | Not specified | (E)-2-(((6-methoxybenzo[d]thiazol-2-yl)imino)methyl)phenol | Not specified | researchcommons.org |

| 4-Hydroxybenzaldehyde | Not specified | (E)-4-(((6-methoxybenzo[d]thiazol-2-yl)imino)methyl)phenol | Not specified | researchcommons.org |

| 4-N,N-Dimethylamino acetophenone | Not specified | (E)-N-(1-(4-(dimethylamino)phenyl)ethylidene)-6-methoxybenzo[d]thiazol-2-amine | Not specified | researchcommons.org |

| Benzophenone | Not specified | N-(diphenylmethylene)-6-methoxybenzo[d]thiazol-2-amine | Not specified | researchcommons.org |

| 2-Nitrobenzaldehyde | Reflux (5h), Ethanol, Acetic acid | (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-1-(2-nitrophenyl)methanimine | Not specified | mdpi.com |

| 2-Chlorobenzaldehyde | Reflux (5h), Ethanol, Acetic acid | (E)-1-(2-chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)methanimine | Not specified | mdpi.com |

| 2,4-Dihydroxybenzaldehyde | Reflux (5h), Ethanol, Acetic acid | (E)-4-(((6-methoxybenzo[d]thiazol-2-yl)imino)methyl)benzene-1,3-diol | Not specified | mdpi.com |

| Various aromatic aldehydes | DMF, Condensation | 2-[N-(6-methoxybenzothiazolyl)amino]pyridine-3-(aryl)hydrazones | 48-55 | nih.gov |

Derivatization at the 2-Position of the Benzothiazole Ring

The 2-position of the this compound ring is a primary site for chemical modification, largely due to the reactivity of the 2-amino-6-methoxybenzothiazole precursor. This readily available starting material allows for a variety of transformations.

One common strategy involves the acylation of the 2-amino group. For instance, 2-amino-6-methoxybenzothiazole can be acylated with 3-chloropropionyl chloride. The resulting intermediate, 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide, can then undergo nucleophilic substitution at the terminal chlorine atom with various piperazine derivatives to yield novel propanamide compounds. yok.gov.tr A similar approach uses chloroacetyl chloride to produce an intermediate that reacts with amines like hexanamine or heptanamine. nih.gov

Another powerful method for derivatization involves the conversion of the 2-amino group into a different functional group via a diazotization reaction. The amino group can be transformed into an iodo group through a Sandmeyer-type reaction using sodium nitrite (B80452), potassium iodide, and p-toluenesulfonic acid. researchgate.net The resulting 2-iodo-6-methoxybenzothiazole is a versatile intermediate for carbon-carbon bond-forming reactions, such as the palladium-mediated Sonogashira coupling with terminal alkynes like ethynyltrimethylsilane. researchgate.net

The 2-amino group can also be used to form Schiff bases. This is achieved through condensation reactions with various aldehydes or ketones. For example, reacting 2-amino-6-methoxybenzothiazole with p-aminoacetophenone yields the corresponding imine derivative. growkudos.comaip.org

Furthermore, it is possible to construct the benzothiazole ring in a way that directly installs a reactive group at the 2-position. One such approach begins with 1,4-benzoquinone and L-cysteine ethyl ester, which, after oxidation and cyclization, yields ethyl 6-hydroxybenzothiazole-2-carboxylate. arkat-usa.orgresearchgate.net Subsequent methylation of the 6-hydroxy group provides the corresponding 6-methoxy derivative. This ester at the 2-position can be further modified. A related key intermediate, 2-cyano-6-methoxybenzothiazole, is valuable for synthesizing compounds like firefly luciferin through condensation with cysteine. arkat-usa.orgsigmaaldrich.com

Table 1: Examples of Derivatization Reactions at the 2-Position This table is interactive and can be sorted by clicking on the column headers.

| Starting Material | Reagents | Reaction Type | 2-Substituted Product | Citation |

|---|---|---|---|---|

| 2-Amino-6-methoxybenzothiazole | 3-Chloropropionyl chloride, then piperazine derivatives | N-Acylation, Nucleophilic Substitution | N-(6-methoxybenzothiazol-2-yl)-3-(4-substituedpiperazinyl)propanamide | yok.gov.tr |

| 2-Amino-6-methoxybenzothiazole | NaNO₂, KI, p-TsOH | Diazotization / Sandmeyer Iodination | 2-Iodo-6-methoxybenzothiazole | researchgate.net |

| 2-Iodo-6-methoxybenzothiazole | Ethynyltrimethylsilane, PdCl₂(PPh₃)₂, CuI | Sonogashira Coupling | 6-Methoxy-2-((trimethylsilyl)ethynyl)benzo[d]thiazole | researchgate.net |

| 2-Amino-6-methoxybenzothiazole | p-Aminoacetophenone | Condensation / Schiff Base Formation | Imine derivative | growkudos.comaip.org |

Introduction of Heterocyclic Ring Systems (e.g., 1,3,4-Oxadiazoles, 1,2,4-Triazoles) at the 6-Position

Introducing complex heterocyclic systems at the 6-position of the benzothiazole core often involves a multi-step synthesis starting from a precursor that has a reactive handle attached to the 6-position. A common strategy employs a 6-oxyacetohydrazide derivative as the key intermediate for building the new rings. nih.govrsc.org

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives linked to the 6-position typically begins with 2-(2-aminobenzothiazol-6-yloxy)acetohydrazide. nih.gov This starting material can be cyclized using carbon disulfide in the presence of a base to form a 5-thiol-1,3,4-oxadiazole intermediate. The thiol group is then readily alkylated with various alkyl or aralkyl halides to produce a range of 5-substituted sulfanyl- Current time information in Bangalore, IN.researchgate.netchemicalpapers.com-oxadiazolyl derivatives. nih.gov A review of modern synthetic methods also highlights a similar multi-step pathway starting from 6-ethoxy-2-mercaptobenzothiazole, which is alkylated, subjected to hydrazinolysis, and then cyclized with carbon disulfide to form the 1,3,4-oxadiazole ring. mdpi.com

For the synthesis of 1,2,4-triazole (B32235) derivatives, the same 6-oxyacetohydrazide intermediate can be used. nih.gov Reaction of the acetohydrazide with appropriately substituted aryl isothiocyanates under various conditions can lead to direct cyclization into the corresponding 5-sulfanyl-4-aryl- Current time information in Bangalore, IN.chemicalpapers.comdntb.gov.ua-triazole derivatives. nih.gov These resulting triazoles can be further modified, for example, by carbamoylation with methyl chloroformate. nih.gov

Table 2: Synthetic Pathway for Heterocycles at the 6-Position via a Linker This table is interactive and can be sorted by clicking on the column headers.

| Target Heterocycle | Key Intermediate | Key Reagents | Resulting Structure | Citation |

|---|---|---|---|---|

| 1,3,4-Oxadiazole | 2-(2-Aminobenzothiazol-6-yloxy)acetohydrazide | 1. CS₂ 2. Alkyl/Aralkyl halide | 6-[(5-(Alkyl/Aralkylsulfanyl)- Current time information in Bangalore, IN.researchgate.netchemicalpapers.com-oxadiazol-2-yl)methoxy]benzothiazole derivative | nih.gov |

Synthesis of Azo Dye Ligands Derived from 2-Amino-6-methoxybenzothiazole

Azo dyes incorporating the this compound moiety are synthesized from 2-amino-6-methoxybenzothiazole through a classic two-step diazotization-coupling reaction. researchgate.net These dyes are of interest in materials science and as ligands for metal complexes. dntb.gov.uaontosight.ai

The first step is the diazotization of the primary aromatic amine group at the 2-position. This is achieved by treating 2-amino-6-methoxybenzothiazole with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). researchgate.netchemicalpapers.comresearchgate.net The reaction is performed at low temperatures (0-5 °C) in an ice-water bath to ensure the stability of the resulting diazonium salt. growkudos.comaip.org

The second step is the azo coupling reaction, where the freshly prepared diazonium salt is immediately reacted with an electron-rich coupling component. ajchem-a.com The choice of coupling partner determines the final structure and properties of the azo dye. A wide variety of coupling components have been utilized, including phenols, anilines, and other activated aromatic and heterocyclic systems. Examples of reported coupling partners include:

3,5-dimethyl benzoic acid researchgate.netchemicalpapers.com

4-ethoxyphenol (B1293792) ajchem-a.com

Various pyridine (B92270) derivatives, such as 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile researchgate.net

p-hydroxycinnamaldehyde growkudos.comaip.org

The resulting azo compounds often act as tridentate or bidentate ligands, coordinating with metal ions such as Ag(I), Pt(IV), and Au(III) to form stable metal complexes. researchgate.netchemicalpapers.comkashanu.ac.ir

Table 3: Examples of Azo Dyes Derived from 2-Amino-6-methoxybenzothiazole This table is interactive and can be sorted by clicking on the column headers.

| Coupling Component | Resulting Azo Dye Ligand | Citation |

|---|---|---|

| 3,5-Dimethyl benzoic acid | 2-[2'-(6-methoxybenzothiazolyl)azo]-3,5-dimethyl benzoic acid (6-MBTAMB) | researchgate.netchemicalpapers.com |

| 4-Ethoxyphenol | Azo dye formed with 4-ethoxyphenol | ajchem-a.com |

| 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | (E)-6-hydroxy-5-((6-methoxybenzo[d]thiazol-2-yl)diazenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | researchgate.net |

Table 4: Compound Names Mentioned in Article

| Compound Name |

|---|

| 1,4-benzoquinone |

| 2-(2-aminobenzothiazol-6-yloxy)acetohydrazide |

| 2-amino-6-methoxybenzothiazole |

| 2-cyano-6-methoxybenzothiazole |

| 2-iodo-6-methoxybenzothiazole |

| 2-[2'-(6-methoxybenzothiazolyl)azo]-3,5-dimethyl benzoic acid |

| 3,5-dimethyl benzoic acid |

| 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide |

| 3-chloropropionyl chloride |

| 4-ethoxyphenol |

| 6-ethoxy-2-mercaptobenzothiazole |

| 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| 6-methoxy-2-((trimethylsilyl)ethynyl)benzo[d]thiazole |

| This compound |

| carbon disulfide |

| chloroacetyl chloride |

| ethynyltrimethylsilane |

| ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate |

| ethyl 6-hydroxybenzothiazole-2-carboxylate |

| firefly luciferin |

| L-cysteine ethyl ester |

| methyl chloroformate |

| p-aminoacetophenone |

| p-hydroxycinnamaldehyde |

| p-toluenesulfonic acid |

| potassium iodide |

| sodium nitrite |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of this compound, offering precise information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectra of this compound derivatives consistently show characteristic signals that confirm their structure. The methoxy group protons (-OCH₃) typically appear as a sharp singlet. For instance, in 2-amino-6-methoxybenzothiazole, this singlet is observed around δ 3.8 ppm. In other derivatives, this signal can be found at approximately δ 3.45-3.53 ppm. ekb.eg

The aromatic protons on the benzothiazole ring give rise to a multiplet in the region of δ 6.1–8.01 ppm. The specific chemical shifts and coupling patterns of these aromatic protons are crucial for determining the substitution pattern on the benzene ring. For example, in 2-amino-6-[(5-ethyllulfanyl- ekb.egchemicalbook.comresearchgate.net-oxadiazol-2-yl)methoxy]benzothiazoles, the C⁵–H proton appears as a doublet of doublets at δ 6.89 ppm, the C⁴–H proton as a doublet at δ 7.21 ppm, and the C⁷–H proton as a doublet at δ 7.40 ppm. nih.gov

In derivatives where an amino group is present at the 2-position, the -NH₂ protons can appear as a broad singlet, as seen for 2-amino-6-methoxybenzothiazole at δ 5.6 ppm or as a D₂O-exchangeable signal around δ 7.28-7.49 ppm. nih.gov

| Derivative | Solvent | Chemical Shift (δ, ppm) and Assignment |

|---|---|---|

| 2-Amino-6-methoxybenzothiazole | DMSO-d₆ | 3.8 (s, 3H, OCH₃), 5.6 (s, 1H, NH), 6.1–8.01 (m, 3H, Ar-H) |

| 2-((3-hydroxy-4-methoxybenzylidene)amino)-6-methoxybenzothiazole | DMSO-d₆ | 3.45 (s, 3H, OCH₃), 7.23-7.65 (m, Ar-H), 8.10 (s, 1H, N=CH), 10.24 (s, 1H, OH) ekb.eg |

| 2-Amino-6-[(5-ethyllulfanyl- ekb.egchemicalbook.comresearchgate.net-oxadiazol-2-yl)methoxy]benzothiazole | DMSO-d₆ | 1.31 (t, 3H, S-CH₂CH₃), 3.25 (q, 2H, S-CH₂CH₃), 5.30 (s, 2H, OCH₂), 6.89 (dd, 1H, C⁵–H), 7.21 (d, 1H, C⁴–H), 7.28 (s, 2H, C²–NH₂, D₂O-exchangeable), 7.40 (d, 1H, C⁷–H) nih.gov |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of this compound and its derivatives. researchgate.net The signal for the methoxy carbon is typically found in the upfield region of the spectrum. The aromatic carbons of the benzothiazole ring system give rise to a series of signals in the downfield region, generally between 110 and 160 ppm. The specific chemical shifts are influenced by the electron-donating methoxy group and other substituents on the ring. researchgate.net For instance, in a Schiff base derivative of this compound, the carbon atoms of the benzothiazole ring appear in the range of δ 104.7 to 156.8 ppm, with the methoxy carbon at δ 55.5 ppm.

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-OCH₃ | 55.5 |

| C4 | 115.1 |

| C5 | 113.8 |

| C6 | 156.8 |

| C7 | 104.7 |

| C8 (C-S) | 132.5 |

| C9 (C=N) | 151.7 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the unambiguous assignment of proton and carbon signals, especially in complex derivatives.

COSY spectra establish correlations between coupled protons, helping to trace the connectivity within the aromatic spin systems. uobasrah.edu.iq

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. uobasrah.edu.iq

These techniques have been successfully employed in the structural elucidation of various this compound derivatives, including Schiff bases and metal complexes. uobasrah.edu.iqresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound and its derivatives. The spectra typically show diagnostic absorption bands that confirm the structural integrity of the molecule.

Key vibrational frequencies include:

N-H stretching: For derivatives with an amino group at the 2-position, a characteristic N-H stretching vibration is observed. For example, in 2-amino-6-methoxybenzothiazole, this appears around 3369 cm⁻¹.

C-H stretching (aromatic): Aromatic C-H stretching vibrations are typically seen in the range of 3054-3078 cm⁻¹. ekb.eg

C=N stretching: The imine C=N stretch of the thiazole ring is a key feature, often appearing in the region of 1621-1648 cm⁻¹. ekb.eg

C=C stretching (aromatic): Aromatic C=C stretching bands are observed around 1621-1643 cm⁻¹. ekb.eg

C-O stretching (methoxy): The C-O stretching of the methoxy group is also a characteristic feature.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (-NH) | Stretching | ~3250 - 3430 | ekb.eg |

| Aromatic C-H | Stretching | ~3054 - 3078 | ekb.eg |

| Imine (N=CH) | Stretching | ~1641 - 1648 | ekb.eg |

| Aromatic C=C | Stretching | ~1621 - 1643 | ekb.eg |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The benzothiazole ring system is a chromophore, and its absorption spectrum is influenced by substituents. The methoxy group, being an auxochrome, can cause a bathochromic (red) shift in the absorption maxima. Studies on derivatives and metal complexes of this compound utilize UV-Vis spectroscopy to confirm the coordination of the ligand to the metal ion and to study the electronic properties of the resulting complexes. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound and its derivatives. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula of the compound. For instance, 2-amino-6-methoxybenzothiazole shows a molecular ion peak at m/z 180, corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

The fragmentation pattern provides valuable structural information. For example, in the mass spectrum of 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide, a derivative of 2-amino-6-methoxybenzothiazole, the molecular ion peak is observed at m/z 252 (M+H), with other significant fragments at m/z 221 and 192, which correspond to the loss of specific parts of the molecule. iosrjournals.org

| Compound | Molecular Formula | Molecular Weight (g/mol) | Observed m/z | Reference |

|---|---|---|---|---|

| 2-Amino-6-methoxybenzothiazole | C₈H₈N₂OS | 180.22 | 180 (M⁺) | |

| 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide | C₁₀H₁₂N₄O₂S | 252.29 | 252 (M+H) | iosrjournals.org |

| This compound-2-carboxamide | C₉H₈N₂O₂S | 208.24 | 208 (M⁺) | nih.gov |

Elemental Analysis (CHNS)

Elemental analysis provides quantitative data on the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This analysis is crucial for verifying that the synthesized product matches its theoretical molecular formula. Research on derivatives of this compound consistently utilizes this method to validate the structure of newly formed compounds.

In one study, derivatives of 2-amino-6-methoxybenzothiazole were synthesized and characterized. iosrjournals.org The elemental analysis of these compounds showed a close correlation between the experimentally found values and the theoretically calculated percentages, confirming the successful synthesis of the target molecules. iosrjournals.org For instance, the analysis was performed on key intermediates and final products, such as ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate and 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide. iosrjournals.orgslideshare.net

Below are the detailed findings for these derivatives:

Elemental Analysis of this compound Derivatives

| Compound Name | Molecular Formula | Analysis | Calculated (%) | Found (%) | Source |

|---|---|---|---|---|---|

| Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate | C₁₂H₁₄N₂O₃S | C | 54.12 | 54.52 | iosrjournals.org |

| H | 5.30 | 5.67 | iosrjournals.org | ||

| N | 10.52 | 10.06 | iosrjournals.org | ||

| 2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide | C₁₀H₁₂N₄O₂S | C | 47.61 | 47.37 | iosrjournals.org |

| H | 4.79 | 4.16 | iosrjournals.org |

Note: Sulfur (S) analysis was not reported in this specific study.

The data demonstrates a strong agreement between the expected and observed elemental composition, thereby validating the molecular structures of the synthesized derivatives.

Crystal Structure Analysis (XRD)

A comprehensive structural study was conducted on a series of 1,3-benzothiazole derivatives, including a compound synthesized from 2-amino-6-methoxybenzothiazole, namely 2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide. rsc.orgresearchgate.net The analysis focused on describing hypervalent contacts and various non-covalent interactions that dictate the supramolecular arrangements in the crystal lattice. rsc.org The crystallographic data provides unambiguous evidence of the compound's solid-state structure. rsc.orgresearchgate.net

The key crystallographic parameters for this derivative are detailed in the table below.

Crystallographic Data for 2-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide

| Parameter | Value | Source |

|---|---|---|

| Empirical Formula | C₁₈H₁₇ClN₂O₃S | rsc.org |

| Formula Weight | 392.85 | rsc.org |

| Crystal System | Monoclinic | rsc.org |

| Space Group | P2₁/n | rsc.org |

| Unit Cell Dimensions | ||

| a (Å) | 13.563(3) | rsc.org |

| b (Å) | 11.237(2) | rsc.org |

| c (Å) | 13.621(3) | rsc.org |

| α (°) | 90 | rsc.org |

| β (°) | 114.73(3) | rsc.org |

| γ (°) | 90 | rsc.org |

| Volume (ų) | 1886.7(7) | rsc.org |

| Z (molecules/unit cell) | 4 | rsc.org |

These detailed crystallographic findings are essential for understanding the molecule's spatial configuration and the intermolecular forces that govern its packing in the solid state.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-6-methoxybenzothiazole |

| Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate |

| 2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide |

| 2-(4-Chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide |

| 2-Amino-6-methylbenzothiazole |

| 2-Amino-6-ethoxybenzothiazole |

| 2-Amino-6-chlorobenzothiazole |

| 2-Amino-6-nitrobenzothiazole |

| 2-Amino-6-(methylsulfonyl)benzothiazole |

| 2-Chloro-N-(benzothiazol-2-yl)benzamide |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound derivatives, DFT has been employed to determine optimized geometries, understand electronic transitions, compute NMR spectra, and analyze molecular orbitals.

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound and its derivatives, these calculations are often carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with various basis sets. researchgate.netfrontiersin.org

Theoretical calculations for a Schiff base derived from this compound have shown that the B3LYP method can accurately reproduce experimental values, exhibiting the lowest Root-Mean-Square Deviation (RMSD) among several tested methods. researchgate.net The density functional theory at the B3LYP level has been successfully used to calculate the geometry optimization for the molecular structure and energies of ligands derived from this compound, with results that align well with experimental outcomes. researchgate.net DFT optimized structures for various benzothiazole derivatives have been shown to be in good agreement with corresponding X-ray molecular data. researchgate.net The choice of coordinate system, such as redundant internal coordinates, and the quality of the initial Hessian matrix are crucial for the efficiency and convergence of the optimization process. faccts.de

| Method | Parameter | Theoretical Value | Experimental Value | RMSD (Å) |

|---|---|---|---|---|

| B3LYP | C9-N2-C8 Bond Angle | 125.8881° | 122.54° | 1.300337 |

| C8-N1-C6 Bond Angle | 111.0910° | 110.42° |

Theoretical calculations, particularly Time-Dependent DFT (TD-DFT), are used to predict the electronic absorption spectra (UV-Vis) of molecules and assign the observed absorption bands to specific electronic transitions. For derivatives of this compound, studies have identified key transitions responsible for their UV-Vis absorption profiles.

For instance, the electronic spectrum for a novel azo dye ligand derived from 2-amino-6-methoxybenzothiazole, 2-[2'-(6-methoxybenzothiazolyl)azo]-3,5-dimethyl benzoic acid (6-MBTAMB), showed absorption peaks at 434 nm and 312 nm in ethanol. scispace.com A related study on another derivative, 6-MBTADI, identified three main absorption bands. uobabylon.edu.iq The bands at higher energies (43103-45248 cm⁻¹ and 34129-34602 cm⁻¹) were attributed to π→π* transitions, while a lower energy band (21234-24154 cm⁻¹) was assigned to charge transfer characteristics. uobabylon.edu.iq These theoretical examinations of spectroscopic properties are crucial for understanding the electronic structure of these compounds. dergipark.org.tr

| Compound Derivative | Solvent | λmax (nm) | Transition Assignment | Reference |

|---|---|---|---|---|

| 6-MBTAMB | Ethanol | 434, 312 | Not Specified | scispace.com |

| 6-MBTADI | Not Specified | 221-232 | π→π | uobabylon.edu.iq |

| 289-293 | π→π | |||

| 6-MBTADI | Not Specified | 414-471 | Charge Transfer | uobabylon.edu.iq |

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts with high accuracy. znaturforsch.comimist.ma This method, often paired with DFT, has been applied to derivatives of this compound to predict and verify their ¹H and ¹³C NMR spectra. researchgate.netresearchgate.net

In a study on a fluorescent Schiff base synthesized from 2-amino-6-methoxybenzothiazole, the GIAO method was used to theoretically verify the ¹H and ¹³C NMR chemical shifts in various solvents. researchgate.net The GIAO/DFT approach is known to provide satisfactory chemical shifts for different nuclei, making it a reliable tool for structural elucidation. imist.ma The calculated shifts are typically compared to experimental values after being referenced against a standard, such as tetramethylsilane (B1202638) (TMS). imist.ma

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO acts as an electron donor (a nucleophile), while the LUMO acts as an electron acceptor (an electrophile). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. A smaller gap implies higher reactivity. researchgate.net

For azo dyes derived from 2-amino-6-methoxybenzothiazole, HOMO-LUMO surfaces have been calculated and visualized. dergipark.org.tr Analysis of these orbitals helps in understanding intramolecular interactions and identifying reactive sites. dergipark.org.trpharmascholars.com For example, the HOMO-LUMO surfaces for one derivative indicated that a lower energy gap corresponded to higher chemical reactivity. researchgate.net The electrostatic potential of a ligand derived from 2-amino acetic acid and this compound showed that the oxygen and nitrogen atoms are the most reactive sites. pharmascholars.com

| Parameter | Definition | Calculated Value |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy | -5.87 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -1.95 eV |

| Energy Gap (ΔE) | LUMO - HOMO | 3.92 eV |

| Ionization Potential (I) | -EHOMO | 5.87 eV |

| Electron Affinity (A) | -ELUMO | 1.95 eV |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. This method is instrumental in drug discovery for predicting ligand-target interactions and binding affinities. Derivatives of this compound have been studied as ligands for various biological targets.

Docking studies have elucidated the binding modes of this compound derivatives with several important enzymes.

DNA Gyrase: Novel this compound-piperazine derivatives have been investigated as potential inhibitors of the DNA gyrase subunit B (GyrB) from Staphylococcus aureus. nih.govresearchgate.netgrafiati.com Docking studies showed that these compounds generally adopt a binding pose similar to that of the co-crystallized ligand in the enzyme's active site (PDB ID: 3U2K). yok.gov.tr Key interactions observed included the formation of hydrogen bonds with essential amino acid residues such as Glutamic acid (Glu58) and Arginine (Arg144). yok.gov.tr These computational insights help in designing new compounds with potentially enhanced inhibitory activity against this bacterial target. researchgate.net

Superoxide Dismutase 1 (SOD1): The enzyme Superoxide Dismutase 1 has been identified as a potential target to explain the antioxidant activity of certain this compound derivatives. nih.govresearchgate.net Molecular docking studies on SOD1 (PDB ID: 4A7G) have supported this hypothesis, revealing interactions with key residues within the enzyme. nih.govresearchgate.net These computational results suggest a mechanism for the observed antioxidant properties of the compound series. grafiati.com

FGF Receptor 2 Kinase Domain: Derivatives of this compound have been docked into the crystal structure of the Fibroblast Growth Factor Receptor 2 (FGFR2) kinase domain. researchgate.netchemicalpapers.com Specifically, a novel azo dye ligand derived from 2-amino-6-methoxybenzothiazole and its metal complexes were docked with an FGFR2 kinase domain harboring a pathogenic mutation (PDB ID: 4J97). scispace.comresearchgate.netresearchgate.net Another study involving azo-based sulfonamides docked against the FGFR2 kinase receptor (PDB ID: 4J98) identified crucial hydrogen bond interactions. For the most promising compound, hydrogen bonds were formed between the sulfonamide group's oxygen and Phenylalanine 492 (PHE 492), the morpholine's oxygen and Lysine 517 (LYS 517), and the aldehyde group's oxygen with Asparagine 571 (ASN 571). chemmethod.com

| Target Protein | PDB ID | Compound Type | Key Interacting Residues | Reference |

|---|---|---|---|---|

| DNA Gyrase Subunit B | 3U2K, 3G75 | Piperazine-propanamide derivative | Arg144, Glu58 | yok.gov.trresearchgate.net |

| Superoxide Dismutase 1 (SOD1) | 4A7G | Piperazine-propanamide derivative | Key residue interactions observed | nih.govresearchgate.net |

| FGF Receptor 2 Kinase Domain | 4J97, 4J98 | Azo dye ligand / Azo-based sulfonamide | PHE 492, LYS 517, ASN 571 | researchgate.netchemmethod.com |

Pharmacophore Mapping

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For derivatives of this compound, this approach has been instrumental in designing new potential therapeutic agents.

In a study focused on developing new anthelmintic agents, pharmacophore mapping was conducted using a training set of eight active this compound-2-carbamate compounds. nih.govnih.gov The resulting pharmacophore model successfully identified five common chemical features essential for their activity. nih.govresearchgate.netrsc.org This model was subsequently validated using known anthelmintic drugs such as fenbendazole, triclabendazole (B1681386), and triclabendazole sulfoxide, confirming its predictive power. nih.govresearchgate.netrsc.orgresearchgate.net The generated hypothesis helps in screening new molecules and guiding the synthesis of more potent analogues. nih.gov

Structure-Activity Relationship (SAR) Evaluations

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For this compound, SAR evaluations have shown that substitutions at the C-2 and C-6 positions of the benzothiazole ring are critical for determining its biological effects. researchgate.net

Research into new anthelmintic agents based on the this compound scaffold has provided detailed SAR insights. nih.govresearchgate.net A key finding is that introducing rigid, planar heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, at the 6-position can significantly enhance activity compared to more flexible aliphatic chains. nih.govrsc.org

The nature of the substituent on these heterocyclic rings further modulates the activity. nih.gov For instance, in a series of methyl 6-[(5-(substituted-sulfanyl)- nih.govresearchgate.netresearchgate.net-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamates, the following observations were made:

Compound 24 , featuring a p-bromophenacylsulfanyloxadiazolyl moiety, demonstrated the highest potency, with activity equal to the reference drug oxyclozanide. nih.govnih.govresearchgate.netrsc.org

Compound 10 (with a benzylsulfanyloxadiazol substituent) and Compound 9 (with an allyl-substituted group) also showed high orders of anthelmintic effect. nih.govresearchgate.netrsc.org

Compound 23 , a p-chloro analog, was also noted for its high activity. researchgate.netrsc.org

In contrast, derivatives with substituted triazolylcarbamates, such as compounds 14–16 , exhibited little to no activity. nih.gov

These findings underscore that a combination of a rigid heterocyclic spacer at the 6-position and specific electronic and steric properties of the terminal substituent are crucial for potent anthelmintic activity. nih.gov

Table 1: Structure-Activity Relationship of Selected this compound Derivatives

| Compound | Key Structural Feature (Substitution at 6-position via oxadiazole ring) | Reported Anthelmintic Activity | Source |

|---|---|---|---|

| Compound 24 | p-Bromophenacylsulfanyloxadiazolyl moiety | Equipotent to reference drug Oxyclozanide | nih.govresearchgate.netrsc.org |

| Compound 10 | Benzylsulfanyloxadiazolyl moiety | High activity (100% mortality at 6h) | nih.gov |

| Compound 9 | Allyl-substituted sulfanyloxadiazolyl moiety | High order of anthelmintic effect | nih.govresearchgate.netrsc.org |

| Compound 23 | p-Chlorophenacylsulfanyloxadiazolyl moiety | High order of anthelmintic effect | researchgate.netrsc.org |

| Compounds 14-16 | Substituted triazolylcarbamates | Little or no activity | nih.gov |

Analysis of Hydrophilic-Lipophilic Properties

The balance between hydrophilic (water-loving) and lipophilic (fat-loving) properties is a critical factor for a molecule's ability to be absorbed, distributed, and transported across biological membranes to reach its target site. nih.gov These properties are often quantified by descriptors such as the partition coefficient (logP) and the polar surface area (PSA).

For this compound derivatives, hydrophilic-lipophilic properties are directly correlated with their biological activity. nih.govrsc.org

This compound itself has a calculated logP of 1.6 and a PSA of 45 Ų.

In comparison, the more polar 6-aminobenzothiazole (logP 0.9, PSA 70 Ų) and 6-nitrobenzothiazole (logP 1.2, PSA 60 Ų) show how different substituents at the 6-position alter these properties. Higher polarity can reduce bioavailability, while lower lipophilicity can limit membrane penetration.

In the context of anthelmintic derivatives, computational studies have shown that the most active compounds strike an optimal hydrophilic-lipophilic balance. nih.gov For example, the highly active Compound 24 possesses a p-bromophenacylsulfanyloxadiazolyl group which increases both lipophilicity (logP) and polar surface area (PSA). This modification is thought to enhance transport across parasitic membranes. The presence of the oxadiazoline ring in active compounds is believed to improve biomembrane interaction by optimizing the hydrophilic-lipophilic balance and electron density distribution.

Table 2: Hydrophilic-Lipophilic Properties of Benzothiazole Derivatives

| Compound | Polar Surface Area (PSA) Ų | Partition Coefficient (logP) | Implication | Source |

|---|---|---|---|---|

| This compound | 45 | 1.6 | Baseline reference | |

| 6-Nitrobenzothiazole | 60 | 1.2 | Lower lipophilicity may limit membrane penetration | |

| 6-Aminobenzothiazole | 70 | 0.9 | High polarity may reduce bioavailability |

Computational Studies on Molecular Electron Density Distribution

Computational analysis of the molecular electron density distribution and electrostatic potential (ESP) provides a map of electron-rich and electron-poor regions within a molecule. This information is vital for understanding how a molecule might interact with biological receptors.

For this compound derivatives, molecular modeling studies have been used to examine electronic differences and calculate electron densities from molecular charges. nih.gov In these studies, regions of high electron density are typically colored red, while regions of low electron density are colored blue. nih.gov

Biological Activities and Pharmacological Investigations

Antimicrobial Activities

The antimicrobial properties of 6-methoxybenzothiazole derivatives have been evaluated against a variety of pathogenic bacteria and fungi. These investigations have demonstrated that specific structural modifications to the this compound core can lead to significant antimicrobial efficacy.

Antibacterial Efficacy

The antibacterial effects of these compounds have been tested against both Gram-positive and Gram-negative bacteria, with several derivatives showing promising levels of activity.

A number of studies have highlighted the efficacy of this compound derivatives against Gram-positive bacteria. For instance, newly synthesized hydrazones and pyrazole derivatives of 6-methoxy-2-aminobenzothiazole were tested for their antibacterial activity. Some of these compounds exhibited activity against Staphylococcus aureus and Bacillus subtilis ekb.egresearchgate.net. In another study, certain benzothiazole (B30560) derivatives linked to benzamide showed significant antibacterial activity with low Minimum Inhibitory Concentration (MIC) values nih.gov.

Specifically, one investigation of new benzothiazole derivatives reported that most of the synthesized compounds were active against S. aureus, with MIC values ranging from 0.025 to 2.609 mM. One particular compound, 16c, demonstrated superior activity against S. aureus with an MIC of 0.025 mM, outperforming the standard drugs ampicillin and sulfadiazine nih.govmdpi.com. Furthermore, 2-mercaptobenzothiazole derivatives have shown good antibacterial activity against B. subtilis and S. aureus nih.gov. The antibacterial activity of various compounds against Gram-positive bacteria is summarized below.

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria

| Compound | Organism | Activity/Measurement | Reference |

|---|---|---|---|

| Hydrazone/Pyrazole Derivatives of 6-methoxy-2-aminobenzothiazole | Staphylococcus aureus, Bacillus subtilis | Active | ekb.egresearchgate.net |

| Benzamide-linked Benzothiazole Conjugates | Staphylococcus aureus | Significant activity, low MIC | nih.gov |

| Compound 16c | Staphylococcus aureus | MIC: 0.025 mM | nih.govmdpi.com |

The efficacy of this compound derivatives extends to Gram-negative bacteria as well. A series of novel 4-thiazolidinone (B1220212) derivatives containing 2-amino-6-methoxybenzothiazole (B104352) were synthesized and screened for their antimicrobial activity. While variable activity was observed, one compound in particular revealed significant antibacterial activity against Escherichia coli nih.gov.

In other research, newly synthesized methoxy-substituted benzothiazole derivatives were screened for their antibacterial properties. One compound, K-03, showed potent activity against E. coli at concentrations of 50 µg/mL and 100 µg/mL when compared to the standard drug, streptomycin scispace.com. Another set of methoxy-substituted benzothiazole derivatives, compounds K-03, K-05, and K-06, demonstrated potent antibacterial activity against Pseudomonas aeruginosa at the same concentrations, with procaine penicillin used as the standard rjptonline.org. Additionally, some hydrazone derivatives of 6-methoxy-2-aminobenzothiazole were found to be active against Pseudomonas aeruginosa and E. coli ekb.egresearchgate.net.

Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria

| Compound | Organism | Activity/Measurement | Reference |

|---|---|---|---|

| 4-Thiazolidinone Derivative (6h) | Escherichia coli | Significant activity | nih.gov |

| Compound K-03 | Escherichia coli | Potent activity at 50 & 100 µg/mL | scispace.com |

| Compounds K-03, K-05, K-06 | Pseudomonas aeruginosa | Potent activity at 50 & 100 µg/mL | rjptonline.org |

Antifungal Efficacy (e.g., Candida albicans, Candida tropica, Aspergillus niger, Aspergillus fumigetus)

Research has also focused on the antifungal potential of this compound derivatives. A study on 4-thiazolidinone derivatives prepared from 2-amino-6-methoxybenzothiazole found that several compounds exhibited potent antifungal activity against Candida albicans when compared to the reference drug griseofulvin nih.gov. The development of fungal resistance is a major concern, particularly with invasive infections caused by yeasts like Candida albicans nih.gov.

In another study, synthesized methoxy-substituted benzothiazole derivatives were screened for antifungal activity against Aspergillus niger. Compounds K-05 and K-06 showed potent activity, while compounds K-01 and K-03 displayed moderate inhibitory activity at concentrations of 50µg/ml and 100µg/ml researchgate.net. The antifungal activity of these compounds is a significant area of interest due to the increasing incidence of infectious diseases from pathogenic fungi nih.gov.

Table 3: Antifungal Activity of this compound Derivatives

| Compound | Organism | Activity/Measurement | Reference |

|---|---|---|---|

| 4-Thiazolidinone Derivatives (5c, 5g, 5h) | Candida albicans | Potent activity | nih.gov |

| Compounds K-05, K-06 | Aspergillus niger | Potent activity at 50 & 100 µg/mL | researchgate.net |

Anthelmintic Activity

Beyond antimicrobial properties, derivatives of this compound have been investigated for their effectiveness against parasitic worms.

Activity Against Rumen Flukes (Paramphistomum)

While direct studies on this compound against Paramphistomum are not extensively detailed in the provided context, the broader class of benzothiazole derivatives, which includes methoxy-substituted compounds, is recognized for its anthelmintic potential researchgate.net. The structural features of benzothiazoles make them a versatile scaffold for developing agents against a variety of parasitic infections.

Anticancer and Anti-tumor Activities

Derivatives of this compound have shown notable potential as anticancer agents, exhibiting cytotoxicity against various human cancer cell lines.

Research has demonstrated the cytotoxic effects of benzothiazole derivatives, including those with a methoxy (B1213986) substitution, against several cancer cell lines. For instance, a dichlorophenyl-containing chlorobenzothiazole derivative displayed significant anticancer activity against the non-small cell lung cancer cell line HOP-92, with a GI50 value of 7.18 × 10⁻⁸ M nih.govtandfonline.com.

Substituted methoxybenzothiazole derivatives have also shown potent cytotoxic activity against HeLa cell lines tandfonline.com. Specifically, substituted phenylamino-based methoxybenzothiazole and methoxy methylbenzothiazole compounds exhibited IC50 values of 0.5 ± 0.02 µM and 0.6 ± 0.29 µM, respectively tandfonline.com. Furthermore, various benzothiazole derivatives have been evaluated for their activity against the HCT-116 human colon cancer cell line, with some compounds showing promising IC50 values researchgate.netwaocp.orgnih.gov. One study reported that a pyridine-containing benzothiazole derivative had a GI50 value of 7.9 µM against HCT-116 cells tandfonline.com. While specific data for the MFE-296 cell line is not detailed in the reviewed literature, the broad-spectrum activity of these compounds suggests potential efficacy.

Table 1: Cytotoxicity of Benzothiazole Derivatives Against Human Cancer Cell Lines

| Compound/Derivative | Cell Line | Activity | Value |

|---|---|---|---|

| Dichlorophenyl-containing chlorobenzothiazole | HOP-92 | GI50 | 7.18 × 10⁻⁸ M nih.govtandfonline.com |

| Substituted phenylamino-based methoxybenzothiazole | HeLa | IC50 | 0.5 ± 0.02 µM tandfonline.com |

| Substituted phenylamino-based methoxy methylbenzothiazole | HeLa | IC50 | 0.6 ± 0.29 µM tandfonline.com |

The anticancer activity of benzothiazole derivatives is attributed to several mechanisms of action, including their interaction with DNA. DNA intercalating agents can insert themselves between the base pairs of DNA, disrupting its structure and function, which can lead to cell death nih.gov. Some benzothiazole derivatives, such as naphthalimide-benzothiazoles, have been reported to act as DNA-intercalating agents nih.govtandfonline.com.

However, the mechanism of action can vary depending on the specific chemical structure of the derivative. For example, one study on a series of benzothiazole derivatives found that the most effective compound, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), did not act as a DNA intercalator or a topoisomerase poison. Instead, it was identified as a DNA minor groove-binding agent that inhibits the activity of human topoisomerase IIα by interacting with the enzyme itself researchgate.net. This suggests that not all anticancer benzothiazoles function through DNA intercalation. The process of DNA cleavage, which can be a consequence of DNA interaction, is another mechanism by which these compounds may exert their cytotoxic effects nih.govnih.govresearchgate.nete-crt.org. The planar structure of the benzothiazole ring is a key feature that facilitates its interaction with biological targets like DNA .

Anti-inflammatory Activities

Compounds containing the this compound core have demonstrated significant anti-inflammatory properties.

Interleukin-1β (IL-1β) is a pro-inflammatory cytokine that plays a crucial role in inflammatory responses. The inhibition of IL-1β is a key target for anti-inflammatory therapies. It has been reported that 6-methoxy-benzothiazole-2-amine exhibits remarkable inhibitory efficacy against IL-1β jchemrev.comijper.org. This finding highlights the potential of this compound derivatives as effective anti-inflammatory agents.

The inhibition of red blood cell (RBC) hemolysis is an indicator of anti-inflammatory activity, as it reflects the stabilization of cell membranes. A study on BTA-thiazolidinedione-2-acetamides, which are benzothiazole derivatives, showed that these compounds have membrane-stabilizing properties on erythrocytes jchemrev.com. This membrane stabilization is equivalent to the inhibition of hemolysis and suggests a mechanism by which these compounds can exert their anti-inflammatory effects jchemrev.comnih.gov.

Table 2: Anti-inflammatory Activities of this compound Derivatives

| Compound/Derivative | Activity |

|---|---|

| 6-Methoxy-benzothiazole-2-amine | Remarkable inhibitory efficacy against IL-1β jchemrev.comijper.org |

Antioxidant Activities

Commonly used methods to assess antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay nih.govmdpi.comnih.govcropj.come3s-conferences.org. Studies have shown that benzothiazole derivatives with nitro or methoxy groups attached to the core structure exhibit antioxidant properties jchemrev.com. For example, BTA-thiazolidinedione-2-acetamides have demonstrated promising results in scavenging DPPH radicals and inhibiting lipid peroxidation jchemrev.com. The antioxidant activity of these compounds is an important aspect of their therapeutic potential, as oxidative stress is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders.

Table 3: Antioxidant Activity of Benzothiazole Derivatives

| Compound/Derivative | Assay | Finding |

|---|---|---|

| BTA-thiazolidinedione-2-acetamides | DPPH radical scavenging, Lipid peroxidation inhibition | Promising antioxidant properties jchemrev.com |

Antitubercular Activity

Derivatives of this compound have emerged as a promising class of compounds in the search for new antitubercular agents. Tuberculosis (TB), caused by Mycobacterium tuberculosis, requires long-term combination therapy, and the rise of drug-resistant strains necessitates the discovery of novel drugs. Benzothiazoles have been identified as a scaffold of interest for their potent and specific activity against mycobacteria.

Studies have shown that compounds incorporating the this compound moiety exhibit significant efficacy against M. tuberculosis. One review highlighted that synthetic compounds containing this compound demonstrated anti-mycobacterial activity with a minimum inhibitory concentration (MIC) of 50 µg/mL. More potent activity has been observed in other derivatives; for example, certain chalcone derivatives of 2-amino-6-methoxybenzothiazole showed activity against the M. tuberculosis H37Rv strain with MIC values as low as 12.5 µg/mL. The structure-activity relationship suggests that electron-donating groups, such as the methoxy group, in the para position can enhance activity. Further modifications, such as linking the benzothiazole to a thiophene moiety via an amide linker, have led to compounds with exceptionally potent inhibitory action, with reported MIC values of 0.01 µg/mL.

Table 2: Antitubercular Activity of this compound Derivatives against M. tuberculosis H37Rv

| Compound ID | Substituent on Chalcone Moiety | MIC (µg/mL) |

|---|---|---|

| AC4 | 4-OMeC6H4 | 12.5 |

| AC5 | 4-NMe2C6H4 | 12.5 |

| AC1 | C6H5 | 25 |

| AC2 | 4-MeC6H4 | 25 |

| AC6 | 4-NO2C6H4 | 50 |

| AC3 | 4-OHC6H4 | 100 |

Anticonvulsant Activity

The therapeutic potential of benzothiazole derivatives extends to the central nervous system, with specific analogs demonstrating notable anticonvulsant properties. Research has focused on 2-amino-benzothiazoles, with substitutions at the 6-position proving critical for activity.

A comprehensive study on 2-Amino-6-trifluoromethoxy benzothiazole (PK 26124), a close structural analog of the 6-methoxy derivative, revealed a broad spectrum of anticonvulsant activity. This compound was effective in preventing convulsions induced by maximal electroshock in rodents. It also demonstrated efficacy against seizures induced by sound stimuli in DBA/2 mice and postural seizures in El mice. Furthermore, the compound prevented seizures induced by photic stimulation in the baboon, Papio papio. The mechanism is believed to involve the antagonism of excitatory amino acid neurotransmission, as it prevented seizures induced by L-glutamate and kainate. This profile suggests that the compound's anticonvulsant action may be attributed to its antagonistic properties on excitatory dicarboxylic amino acids.

Table 3: Anticonvulsant Activity of 2-Amino-6-trifluoromethoxy benzothiazole (PK 26124)

| Seizure Model | Animal Model | ED₅₀ / Effective Dose |

|---|---|---|

| Sound Stimuli (various components) | DBA/2 Mice | 0.66, 2.1, and 4.1 mg/kg, i.p. |

| Postural Seizures | El Mice | 7.5 mg/kg, i.p. |

| L-glutamate Induced Seizures | Rodent | 8.5 mg/kg, i.p. |

| Kainate Induced Seizures | Rodent | 9.25 mg/kg, i.p. |

| Harmaline Induced Tremors | Rodent | 2.5 mg/kg, i.p. |

| Photic Stimulation | Baboon (Papio papio) | 4 and 8 mg/kg, i.v. |

Neuroprotective Effects

Derivatives of benzothiazole are also being investigated for their potential neuroprotective roles in the context of neurodegenerative disorders. Oxidative stress is a key factor in neuronal damage, and compounds that can mitigate this stress are of significant therapeutic interest. Catalase is a crucial antioxidant enzyme that protects cells from oxidative damage by catalyzing the decomposition of hydrogen peroxide.

A study on novel, low-molecular-weight benzothiazole molecules found that they could exert neuroprotective effects in U87 MG human glioblastoma cells under hydrogen peroxide-induced stress. Specific analogs, including compounds 6a, 6b, 6c, 6d, and 7a , were shown to enhance neuronal cell viability and protect against ROS-mediated damage. A key finding was the ability of these compounds to modulate and enhance the activity of catalase by up to 90% during exposure to hydrogen peroxide. Molecular modeling studies supported these findings, showing strong binding energies between the benzothiazole analogs and the catalytic site of the catalase enzyme, suggesting a mechanism for the observed neuroprotection.

Carbonic Anhydrase Inhibition Studies

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Sulfonamides are a well-established class of CA inhibitors.

A series of benzo[d]thiazole-6-sulfonamides, using the known inhibitor ethoxzolamide as a lead molecule, were synthesized and evaluated for their inhibitory activity against several human (h) CA isoforms. The study revealed potent and isoform-selective inhibitors. Derivatives of 2-amino-benzothiazole-6-sulfonamide were particularly effective against the cytosolic isoforms hCA I, II, and VII, as well as the transmembrane, tumor-associated isoform hCA IX. Several compounds in the series exhibited inhibition constants (Kᵢ) in the subnanomolar to low nanomolar range, demonstrating high potency. For instance, compound 2 (2-amino-benzothiazole-6-sulfonamide) was a highly effective hCA IX inhibitor (Kᵢ = 3.7 nM), outperforming its 5-sulfonamide isomer by approximately tenfold. These findings highlight the potential of the benzothiazole-6-sulfonamide scaffold for developing highly potent and selective carbonic anhydrase inhibitors.

Table 4: Inhibition of Human Carbonic Anhydrase Isoforms by Benzothiazole-6-sulfonamide Derivatives (Inhibition Constant Kᵢ, nM)

| Compound | hCA I | hCA II | hCA VII | hCA IX |

|---|---|---|---|---|

| 2 (2-amino-BTZ-6-SO₂NH₂) | 84.1 | 1.2 | 5.8 | 3.7 |

| 5 (2-acetylamino-BTZ-6-SO₂NH₂) | 101.4 | 25.4 | 11.2 | 10.4 |

| 6 (2-propionylamino-BTZ-6-SO₂NH₂) | 155.2 | 65.5 | 10.1 | 15.2 |

| 12 (2-amino-7-bromo-BTZ-6-SO₂NH₂) | 91.5 | 0.8 | 1.1 | 4.1 |

| Acetazolamide (Standard) | 250 | 12 | 2.5 | 25 |

| Ethoxzolamide (Standard) | 210 | 10 | 2.1 | 15 |

Applications in Medicinal Chemistry and Drug Discovery

Role as Key Intermediates in Pharmaceutical Development

One of the key reactions involving 2-amino-6-methoxybenzothiazole (B104352) is its use as a building block for the synthesis of more complex heterocyclic systems. For instance, it can be used to prepare 2-cyano-6-methoxybenzothiazole, a key intermediate in the synthesis of firefly luciferin (B1168401), which has applications in biomedical research and diagnostics. Furthermore, derivatives of 6-methoxybenzothiazole have been synthesized and investigated for a range of biological activities, including anti-inflammatory and antimicrobial properties.

Development of Novel Therapeutic Agents